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Compound of Interest

Compound Name: Red 15

Cat. No.: B1170414 Get Quote

Disclaimer: The term "Red 15 artifacts" does not correspond to a widely recognized artifact in

the scientific imaging community. This guide addresses the common issue of red

autofluorescence, which is a frequent source of artifacts in the red spectrum of imaging data.

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals identify,

manage, and remove red autofluorescence artifacts from their imaging data.

Troubleshooting Guide
This guide provides solutions to common problems encountered with red autofluorescence.
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Problem Potential Cause Recommended Solution

High background fluorescence

in the red channel of unstained

control samples.

Fixation-Induced

Autofluorescence: Aldehyde

fixatives (e.g., formaldehyde,

glutaraldehyde) can react with

proteins to create fluorescent

products that emit in the red

spectrum.[1][2][3] Heat and

dehydration during sample

processing can exacerbate this

effect.[1][2][4]

1. Optimize Fixation: Use the

lowest possible concentration

of fixative and the shortest

fixation time necessary for your

tissue type.[1][4] Consider

using non-aldehyde fixatives

like chilled methanol or

ethanol.[1][3] 2. Chemical

Quenching: Treat samples with

Sodium Borohydride (NaBH₄)

to reduce aldehyde-induced

fluorescence.[1][3][5] 3.

Temperature Control: Perform

dehydration, staining, and

clearing steps at room

temperature to minimize heat-

induced autofluorescence.[2]

[4][6]

Granular, punctate red signals

in various cell types, especially

in aged tissue.

Lipofuscin: These are

autofluorescent granules of

oxidized proteins and lipids

that accumulate in cells with

age and are a major source of

broad-spectrum

autofluorescence.[4][5][7]

1. Staining with Sudan Black B

(SBB): SBB is a lipophilic dye

that can effectively quench

lipofuscin autofluorescence.[7]

[8][9] However, it can introduce

its own background in the far-

red spectrum.[7] 2.

Commercial Reagents: Use

commercially available

reagents like TrueBlack®

which are designed to quench

lipofuscin with less background

fluorescence than SBB.[7][9]
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High background in

vascularized or blood-rich

tissues.

Red Blood Cells (Heme): The

heme group in red blood cells

is a significant source of

autofluorescence.[4][10]

1. Perfusion: Perfuse tissues

with PBS before fixation to

remove red blood cells.[1][4]

[10] 2. Lysis: For blood

samples, lyse red blood cells

before staining.[10]

Diffuse red background in

connective tissues.

Extracellular Matrix

Components: Proteins like

collagen and elastin can

contribute to autofluorescence,

although their primary

emission is often in the blue

and green regions, they can

have broad emission spectra

that extend into the red.[4][5]

[10]

1. Fluorophore Selection: Use

fluorophores that emit in the

far-red or near-infrared

spectrum (e.g., those with

emission >650 nm) where

autofluorescence is typically

lower.[1][7] 2. Spectral

Unmixing: If your imaging

system has this capability, you

can spectrally separate the

autofluorescence from your

specific signal.[11][12][13]

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it often red?

A1: Autofluorescence is the natural fluorescence emitted by biological structures when they

absorb light.[3] Many endogenous molecules, such as those in mitochondria, lysosomes, and

red blood cells, as well as structural proteins like collagen, can fluoresce.[4][10] The fixation

process, particularly with aldehydes, can create fluorescent artifacts that have a broad

emission spectrum, often appearing prominently in the red channel.[1][2] Heat and dehydration

during sample preparation can also significantly increase autofluorescence in the red spectrum

(530-600 nm).[2][4][6]

Q2: How can I be sure that the red signal I'm seeing is autofluorescence?

A2: The best way to identify autofluorescence is to prepare an unstained control sample that

goes through all the same processing steps (fixation, permeabilization, etc.) as your

experimental samples but without the addition of any fluorescent labels.[3][10][14] Any signal
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you detect in this control is likely due to autofluorescence. Autofluorescence often has a very

broad emission spectrum, meaning it will appear in multiple filter channels.

Q3: Will switching to a far-red fluorophore completely solve my autofluorescence problem?

A3: While autofluorescence is generally lower in the far-red and near-infrared regions of the

spectrum, it may not be completely eliminated.[1][7] Highly autofluorescent components like

lipofuscin and red blood cells can still produce a signal in these longer wavelengths.[7]

However, using far-red fluorophores can significantly improve your signal-to-noise ratio.[1]

Q4: What is spectral unmixing and how can it help with red autofluorescence?

A4: Spectral unmixing is a computational technique that can separate the emission spectra of

multiple fluorophores, including the broad spectrum of autofluorescence.[11][12][15] By

imaging your sample across a range of wavelengths, you can create a spectral "signature" for

the autofluorescence (from your unstained control) and then computationally subtract it from

your stained samples.[13][16] This can be a very powerful tool for improving signal-to-noise

and enabling better quantification.[11]

Q5: Are there any drawbacks to using chemical quenchers like Sudan Black B?

A5: While effective, chemical quenchers can have some drawbacks. Sudan Black B, for

example, can introduce its own background fluorescence in the red and far-red channels.[7] It's

also important to note that some quenching agents may reduce the intensity of your specific

fluorescent signal.[17] Therefore, it's crucial to test these reagents on your specific tissue and

with your specific antibodies to ensure they are not negatively impacting your results.

Quantitative Data on Autofluorescence Reduction
Methods
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Method Target Artifact
Reported Reduction

Efficiency
Reference

Sudan Black B
Lipofuscin, General

Autofluorescence

65-95% reduction in

autofluorescence in

pancreatic tissue.[8]

[8]

Sodium Borohydride

(NaBH₄)

Aldehyde-induced

Autofluorescence

Effective at reducing

glutaraldehyde-

induced

autofluorescence, but

can increase red

blood cell

autofluorescence in

formaldehyde-fixed

tissue.[7]

[7]

TrueBlack® Lipofuscin

Effectively masks

lipofuscin with minimal

background

fluorescence in the

red and far-red

channels.[7]

[7]

Spectral Unmixing
All sources of

Autofluorescence

Significantly improves

signal-to-noise ratio,

enabling detection of

signals that would

otherwise be

obscured by

autofluorescence.[11]

[11]

Experimental Protocols & Workflows
Protocol 1: Sudan Black B (SBB) Staining for Lipofuscin
Quenching
This protocol is adapted for use on fixed tissue sections.
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Materials:

Sudan Black B powder

70% Ethanol

Phosphate Buffered Saline (PBS)

Procedure:

Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70%

ethanol.[9][18] Stir overnight in the dark and filter before use.[9]

Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate to

water.

Rinse: Rinse sections in PBS.

Incubate with SBB: Incubate the sections with the SBB solution for 10-20 minutes at room

temperature.[9][17]

Wash: Wash the sections thoroughly with 70% ethanol to remove excess SBB, followed by

several rinses in PBS.

Proceed with Immunostaining: Continue with your standard immunofluorescence staining

protocol.
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Caption: Workflow for Sudan Black B treatment to reduce autofluorescence.
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Protocol 2: Sodium Borohydride (NaBH₄) Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixation.

Materials:

Sodium Borohydride (NaBH₄)

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

Prepare NaBH₄ Solution: Freshly prepare a 1% solution of NaBH₄ in PBS or TBS.[19][20]

The solution will bubble.[5][19]

Apply to Sections: Apply the freshly prepared NaBH₄ solution to your fixed and rinsed tissue

sections.

Incubate: Incubate for 10 minutes at room temperature.[19] For some tissues, multiple

incubations (e.g., 3 times for 10 minutes each) may be necessary.[5]

Wash: Rinse the sections extensively with PBS or TBS (at least 3 changes) to remove all

traces of sodium borohydride.[5]

Proceed with Staining: Continue with your blocking and antibody incubation steps.
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Caption: Workflow for Sodium Borohydride treatment to reduce autofluorescence.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1170414#removing-red-15-artifacts-from-imaging-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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